6-Hydroxytryptamine Hydrochloride
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Overview
Description
6-Hydroxytryptamine Hydrochloride, also known as serotonin hydrochloride, is a monoamine neurotransmitter that plays a crucial role in regulating mood, cognition, and various physiological processes. It is widely distributed in the central and peripheral nervous systems and is involved in numerous biological functions, including mood regulation, appetite control, and sleep.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxytryptamine Hydrochloride typically involves the hydroxylation of tryptamine. One common method is the catalytic hydrogenation of 6-benzyl-oxytryptamine hemisulfate with 3,5-dihydroxybenzoic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent, followed by catalytic hydrogenation to remove the benzyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxytryptamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxyindoleacetic acid (5-HIAA).
Reduction: Reduction reactions can convert it back to tryptamine.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides.
Major Products
Oxidation: 5-Hydroxyindoleacetic acid (5-HIAA)
Reduction: Tryptamine
Substitution: Various substituted tryptamines depending on the reagents used
Scientific Research Applications
6-Hydroxytryptamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various tryptamine derivatives.
Biology: Studied for its role in neurotransmission and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating mood disorders, anxiety, and depression.
Industry: Utilized in the development of pharmaceuticals and as a research chemical in neuropharmacology
Mechanism of Action
6-Hydroxytryptamine Hydrochloride exerts its effects primarily by binding to serotonin receptors, particularly the 5-HT2A receptor. This binding activates a cascade of intracellular signaling pathways, leading to various physiological and behavioral responses. The compound influences mood, cognition, and perception by modulating neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxytryptamine (Serotonin): Similar in structure but lacks the hydrochloride component.
5-Methoxytryptamine: A methoxy derivative with different pharmacological properties.
N,N-Dimethyltryptamine (DMT): A potent hallucinogen with a different mechanism of action.
Uniqueness
6-Hydroxytryptamine Hydrochloride is unique due to its specific binding affinity to serotonin receptors and its role in modulating a wide range of physiological processes. Its hydrochloride form enhances its solubility and stability, making it more suitable for various research and industrial applications .
Biological Activity
6-Hydroxytryptamine hydrochloride (6-OH-5-HT) is a derivative of serotonin (5-hydroxytryptamine, 5-HT) that has garnered attention for its biological activity, particularly in relation to serotonin receptors. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Overview of this compound
6-OH-5-HT is primarily recognized as a selective agonist for the 5-HT receptors, particularly the 5-HT6 receptor. It is structurally similar to serotonin but possesses distinct properties that influence its biological activity. The compound's ability to modulate neurotransmission makes it a candidate for investigating various neuropsychiatric disorders.
6-OH-5-HT primarily acts on the 5-HT6 receptor, which is coupled with Gs proteins that stimulate adenylyl cyclase activity, leading to increased levels of cyclic AMP (cAMP) in neurons. This mechanism is crucial for its effects on cognition and mood regulation.
Key Findings:
- Receptor Affinity : Studies have shown that 6-OH-5-HT exhibits high affinity for the 5-HT6 receptor, with Ki values indicating potent binding capabilities. For example, a related compound EMDT (Ki = 16 nM) demonstrates similar binding characteristics, suggesting a robust interaction with the receptor system .
Antidepressant Effects
Research indicates that compounds targeting the 5-HT6 receptor may have antidepressant-like effects. In vivo studies demonstrated that administration of 6-OH-5-HT can reduce immobility in the tail suspension test, a common assay for evaluating antidepressant activity .
Cognitive Enhancement
Recent studies have explored the role of 6-OH-5-HT in enhancing cognitive functions. Activation of the 5-HT6 receptor has been linked to improved memory and learning abilities. For instance, YL-0919, a full agonist at the 5-HT6 receptor, showed significant memory-enhancing properties that were reversible upon co-administration with a selective antagonist .
Case Studies
- Antidepressant-Like Activity : In a study involving C57BL/6 mice, systemic administration of EMDT (related to 6-OH-5-HT) resulted in increased c-fos mRNA expression in brain regions associated with mood regulation. The study concluded that stimulation of the 5-HT6 receptor could initiate biochemical changes akin to those observed with traditional antidepressants like fluoxetine .
- Cognitive Function : Another study demonstrated that selective antagonists of the 5-HT6 receptor could enhance cognitive performance in rodent models by increasing glutamate levels in the brain, thereby facilitating synaptic plasticity .
Data Table: Biological Activity Summary of this compound
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVBOBFQEUCUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37102-46-8 |
Source
|
Record name | 3-(2-aminoethyl)-1H-indol-6-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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